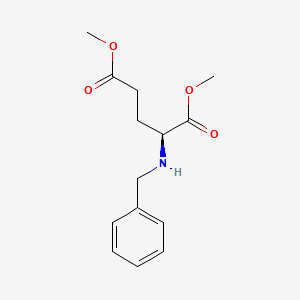
L-Glutamic acid, N-(phenylmethyl)-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamic acid, N-(phenylmethyl)-, dimethyl ester is an organic compound with the molecular formula C14H19NO4. It is a derivative of L-glutamic acid, where the amino group is substituted with a phenylmethyl group and the carboxyl groups are esterified with methanol. This compound is often used in biochemical research and as an intermediate in pharmaceutical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-(phenylmethyl)-, dimethyl ester typically involves the esterification of L-glutamic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The phenylmethyl group is introduced through a nucleophilic substitution reaction, where the amino group of L-glutamic acid reacts with benzyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, N-(phenylmethyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: L-Glutamic acid, N-(phenylmethyl)-, dicarboxylic acid.
Reduction: L-Glutamic acid, N-(phenylmethyl)-, dimethyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Glutamic acid, N-(phenylmethyl)-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in neurotransmission and as a potential neuroprotective agent.
Medicine: Investigated for its potential use in drug delivery systems and as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of L-Glutamic acid, N-(phenylmethyl)-, dimethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a neurotransmitter analog, interacting with glutamate receptors and modulating synaptic transmission. It may also influence cellular signaling pathways by affecting the activity of enzymes involved in neurotransmitter metabolism .
Comparison with Similar Compounds
Similar Compounds
L-Glutamic acid dimethyl ester: Similar structure but lacks the phenylmethyl group.
L-Glutamic acid, N-(2-methoxy-2-oxoethyl)-, dimethyl ester: Similar ester groups but different substituent on the amino group.
Uniqueness
L-Glutamic acid, N-(phenylmethyl)-, dimethyl ester is unique due to the presence of the phenylmethyl group, which imparts distinct chemical and biological properties. This substitution can enhance its lipophilicity and alter its interaction with biological targets, making it a valuable compound for specific research applications .
Properties
CAS No. |
192655-69-9 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
dimethyl (2S)-2-(benzylamino)pentanedioate |
InChI |
InChI=1S/C14H19NO4/c1-18-13(16)9-8-12(14(17)19-2)15-10-11-6-4-3-5-7-11/h3-7,12,15H,8-10H2,1-2H3/t12-/m0/s1 |
InChI Key |
PNGIIDSKKNKSQH-LBPRGKRZSA-N |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)OC)NCC1=CC=CC=C1 |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


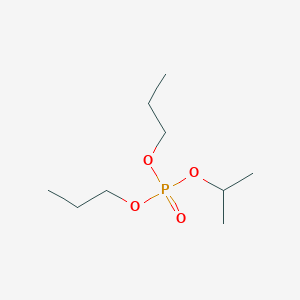
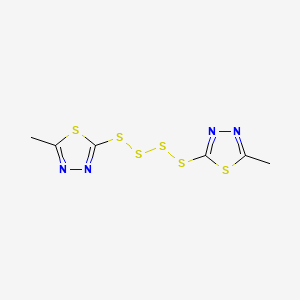
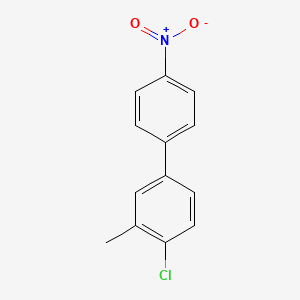
silyl}butanenitrile](/img/structure/B12580435.png)

![Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane](/img/structure/B12580443.png)
![Methanesulfonic acid--(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol (1/1)](/img/structure/B12580449.png)
![2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid](/img/structure/B12580467.png)
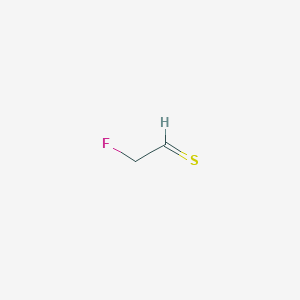
![7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate](/img/structure/B12580473.png)
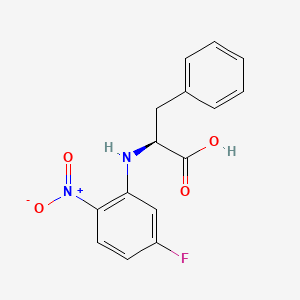
![1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]-](/img/structure/B12580478.png)
![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}benzamide](/img/structure/B12580481.png)

